(4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2193051-85-1
VCID: VC7078288
InChI: InChI=1S/C11H15NO.ClH/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11;/h5-6,10H,3-4,12H2,1-2H3;1H/t10-;/m0./s1
SMILES: CC1=CC(=C2C(=C1)C(CCO2)N)C.Cl
Molecular Formula: C11H16ClNO
Molecular Weight: 213.71

(4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

CAS No.: 2193051-85-1

Cat. No.: VC7078288

Molecular Formula: C11H16ClNO

Molecular Weight: 213.71

* For research use only. Not for human or veterinary use.

(4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride - 2193051-85-1

Specification

CAS No. 2193051-85-1
Molecular Formula C11H16ClNO
Molecular Weight 213.71
IUPAC Name (4S)-6,8-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11;/h5-6,10H,3-4,12H2,1-2H3;1H/t10-;/m0./s1
Standard InChI Key TWWDBMGTFMHGPX-PPHPATTJSA-N
SMILES CC1=CC(=C2C(=C1)C(CCO2)N)C.Cl

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named (4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride under IUPAC nomenclature, reflecting its bicyclic chroman structure, methyl substituents, and stereochemical configuration . Common synonyms include (S)-6,8-Dimethylchroman-4-amine hydrochloride and the CAS registry number 2193051-85-1 . The European Community (EC) number 988-361-9 further categorizes it within regulatory databases .

Molecular and Structural Data

The molecular formula C₁₁H₁₆ClNO corresponds to a monoisotopic mass of 213.0926 Da. Key identifiers include:

PropertyValueSource
SMILESCC1=CC(=C2C(=C1)C@HN)C.ClPubChem
InChIKeyTWWDBMGTFMHGPX-PPHPATTJSA-NPubChem
CAS Number2193051-85-1PubChem
Molecular Weight213.70 g/molPubChem

The stereochemistry at the 4th position (S-configuration) is critical for its interaction with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles .

Structural Characteristics and Stereochemistry

Core Chroman Architecture

The benzopyran scaffold consists of a benzene ring fused to a dihydropyran ring, with methyl groups at positions 6 and 8. The amine group at position 4 introduces chirality, rendering the compound susceptible to stereospecific reactions .

2D and 3D Conformational Analysis

X-ray crystallography and computational models reveal that the (4S) configuration induces a puckered dihydropyran ring, stabilizing the molecule through intramolecular hydrogen bonding between the amine and adjacent oxygen atom . The methyl groups at positions 6 and 8 create steric hindrance, influencing reactivity toward electrophilic agents.

Spectroscopic Properties

  • NMR: The proton NMR spectrum displays distinct signals for the methyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 6.7–7.1 ppm), and the amine proton (δ 2.9 ppm) .

  • IR: Stretching vibrations at 3250 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=C) confirm the amine and aromatic functionalities .

Synthesis and Chemical Reactivity

Synthetic Pathways

The parent amine, (S)-6,8-Dimethylchroman-4-amine (CID 42220750), is typically synthesized via a Friedel-Crafts alkylation followed by chiral resolution . Subsequent treatment with hydrochloric acid yields the hydrochloride salt, enhancing solubility for pharmacological applications .

Key Steps:

  • Ring Formation: Condensation of resorcinol derivatives with allylamine under acidic conditions.

  • Methylation: Introduction of methyl groups via alkylation with methyl iodide.

  • Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (4S) enantiomer.

Reactivity Profile

The compound undergoes characteristic reactions of secondary amines and aromatic systems:

Reaction TypeReagentProduct
AcylationAcetyl chlorideN-Acetyl derivative
AlkylationMethyl iodideQuaternary ammonium salt
Electrophilic SubstitutionNitric acidNitro-substituted chroman

These reactions enable structural diversification for drug discovery.

Hazard ClassGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye IrritationH319Use safety goggles
Respiratory IrritationH335Employ fume hoods

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